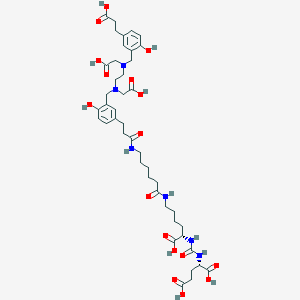![molecular formula C19H19ClF2N4O3 B610392 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride CAS No. 449808-64-4](/img/structure/B610392.png)
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Übersicht
Beschreibung
R1487 (Hydrochloride) is an orally bioavailable and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It is known for its potent inhibition of cytokine production in various in vitro and in vivo models . The compound has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Wissenschaftliche Forschungsanwendungen
R1487 (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von p38α MAPK und deren nachgeschalteten Effekten.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von p38α MAPK in zellulären Signalwegen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und anderen Autoimmunerkrankungen untersucht
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und als Referenzverbindung in der Medikamentenentwicklung eingesetzt
5. Wirkmechanismus
R1487 (Hydrochlorid) entfaltet seine Wirkung durch die selektive Hemmung von p38α MAPK, einem Schlüsselenzym, das an der Regulation von Entzündungsreaktionen beteiligt ist. Die Verbindung bindet an das aktive Zentrum von p38α MAPK, verhindert seine Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielmolekülen . Diese Hemmung führt zu einer Verringerung der Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-1 beta (IL-1β) .
Wirkmechanismus
Target of Action
The primary target of R1487 (Hydrochloride) is the Mitogen-activated protein kinase 14 (MAPK14), also known as p38α . This kinase is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
R1487 (Hydrochloride) is a highly potent and selective inhibitor of p38α . It selectively inhibits p38α over p38β MAPK, as well as a panel of 306 additional kinases .
Biochemical Pathways
The p38 MAPK pathway plays a crucial role in cellular responses to external stress signals. By inhibiting p38α, R1487 (Hydrochloride) can affect these stress responses .
Pharmacokinetics
It’s known that the compound’s bioavailability can vary depending on the route of administration .
Result of Action
R1487 (Hydrochloride) inhibits the production of certain cytokines, such as TNFα and IL-1β, in response to stimuli like LPS . This can result in reduced inflammation and pain .
Safety and Hazards
R1487 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .
Biochemische Analyse
Biochemical Properties
R1487 Hydrochloride shows strong inhibitory action against p38α MAPK, with Kd values of 0.2 nM . It is selective for p38α over p38β MAPK . The compound interacts with these enzymes, inhibiting their function and thereby influencing the biochemical reactions they are involved in .
Cellular Effects
In cellular processes, R1487 Hydrochloride exhibits IC 50 values of 10 nM for p38α inhibition and 200 nM for the inhibition of TNFα induced production of IL-1β . It inhibits the production of TNFα by human monocytic cells (THP-1) and inhibits the production of IL-1β in human whole blood (HWB) induced by LPS . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of R1487 Hydrochloride involves its binding interactions with biomolecules, particularly enzymes like p38α MAPK . It inhibits these enzymes, leading to changes in gene expression and other cellular processes .
Vorbereitungsmethoden
The synthesis of R1487 (Hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the key steps is the formation of the pyrido[2,3-d]pyrimidin-7-one core structure, which is achieved through a series of condensation and cyclization reactions . The industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Analyse Chemischer Reaktionen
R1487 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Pyrimidinon-Einheiten
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
R1487 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität und Potenz für p38α MAPK im Vergleich zu anderen ähnlichen Verbindungen aus. Einige ähnliche Verbindungen sind:
Pamapimod: Ein weiterer p38α MAPK-Inhibitor mit einer ähnlichen Kernstruktur, aber unterschiedlichen Substituenten.
SB203580: Ein bekannter p38 MAPK-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität
R1487 (Hydrochlorid) zeichnet sich durch seine höhere Selektivität für p38α gegenüber p38β MAPK und seine potente Hemmung der Zytokinproduktion aus .
Eigenschaften
IUPAC Name |
6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3.ClH/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21;/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHSAIGGUWVOBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712354 | |
| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449808-64-4 | |
| Record name | R-1487 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449808644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1487 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E89N7YW9YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)






![(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B610328.png)
![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
